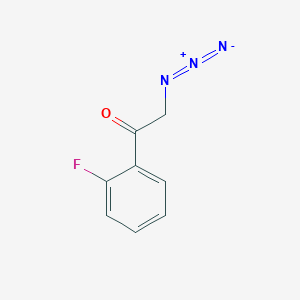

2'-Fluoro-alpha-azidoacetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorinated compounds, like “2’-Fluoro-alpha-azidoacetophenone”, are of great interest in synthetic chemistry due to the strong electronegativity of fluorine and relatively small steric footprint of fluorine atoms . They are widely used in molecular imaging, pharmaceuticals, and materials .

Synthesis Analysis

Fluoroalkylation reaction, featuring the transfer of a fluoroalkyl group to a substrate, is a straightforward and efficient method for the synthesis of organofluorine compounds . In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be influenced by the presence of fluorine. For example, 2′-fluoro ribose nucleoside adopts north conformation (C-3′-endo) but on the other hand arabinose analog, favors south conformation (C-2′-endo) .

Chemical Reactions Analysis

In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome . On the one hand, the chemistry of alkylation with non-fluorinated reagents may not be applicable to fluoroalkylations, so it is necessary to tackle the fluorine effects to achieve efficient fluoroalkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be influenced by the presence of fluorine. Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

科学的研究の応用

Fluorographic Detection in Biochemical Research

Fluorographic techniques, involving the detection of radioactivity in polyacrylamide gels, are crucial in biochemical research for analyzing protein and nucleic acid samples. While not directly mentioning 2'-Fluoro-alpha-azidoacetophenone, the optimization of fluorographic procedures with related compounds highlights the importance of fluorinated compounds in enhancing detection sensitivity and simplifying experimental procedures (Skinner & Griswold, 1983).

Development of Fluorescent Probes

In the realm of biomedical applications, the development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, showcases the pivotal role of fluorinated compounds in creating effective fluorescent probes. These compounds exhibit desirable optical properties, making them suitable for use in aqueous systems, suggesting potential applications of related fluorinated compounds like this compound in enhancing the efficiency of fluorescent probes (Park et al., 2015).

Synthesis of Beta-Blocker Analogues

The enzymatic synthesis of optically pure 2-azido-1-arylethanols from alpha-azidoacetophenone derivatives demonstrates the critical role of fluorinated compounds in medicinal chemistry. These compounds serve as precursors for the synthesis of beta-adrenergic receptor blocker analogues, highlighting the application of this compound in the synthesis of potential therapeutic agents (Ankati et al., 2008).

Organic Synthesis and Material Science

The oxidative radical cyclization of alpha-fluoroacetophenones, closely related to this compound, offers an efficient pathway to synthesize fluorinated compounds, which are pivotal in the development of materials science and organic synthesis. These methodologies facilitate the production of compounds labeled with fluorine-18, an isotope of immense importance in positron emission tomography (PET) imaging, indicating the potential of this compound in contributing to advances in diagnostic imaging (Heinrich, 2007).

作用機序

将来の方向性

特性

IUPAC Name |

2-azido-1-(2-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-7-4-2-1-3-6(7)8(13)5-11-12-10/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXRICGFWGJBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)